Ethyl cis-3-bromoacrylate
Overview
Description
Ethyl cis-3-Bromoacrylate, also known as cis-3-Bromoacrylic Acid Ethyl Ester , is a chemical compound with the molecular formula C5H7BrO2 .
Synthesis Analysis
Ethyl cis-3-bromoacrylate has been used in the preparation of ethyl 2-amino-9-(2-deoxy-β-D-erythropentofuranosyl)-6,9-dihydro-6-oxo-1H-purine-1-acrylate . It was also used in the synthesis of 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,4-dihydropyrimido[1,2-a]purine-6,10-dione .Molecular Structure Analysis
The molecular structure of Ethyl cis-3-Bromoacrylate consists of 5 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The molecular weight is 179.01 .Chemical Reactions Analysis
Ethyl cis-3-bromoacrylate has been employed as a building block for the stereoselective preparation of cis-2-enoates .Physical And Chemical Properties Analysis
Ethyl cis-3-bromoacrylate has a refractive index of 1.481 and a density of 1.48 g/mL at 20 °C .Scientific Research Applications
Synthesis of Chiral Building Blocks
Ethyl cis-3-bromoacrylate is used in the preparation of various chiral building blocks. Dollt and Zabel (1999) demonstrated that optically pure cis and trans ethyl 3-(1′,3′-dioxolan-4′-yl)aziridine-2-carboxylates could be prepared, leading to the synthesis of new chiral compounds. A high selectivity in the Michael addition with an amine was induced by a stereochemically pure 1,3-dioxolan in the allyl position of an α-bromoacrylate (Dollt & Zabel, 1999).
Radical Cyclizations and Synthesis of Oxacyle
Ethyl cis-3-bromoacrylate has been found to be an efficient radical acceptor in radical-mediated intramolecular cyclizations. Lee et al. (1993) used this compound in the synthesis of (±) (cis-6-methyltetrahydropyran-2-yl)acetic acid, a component of civet, highlighting its utility in creating complex organic structures (Lee, Jin, Lee, & Min, 1993).
Diels-Alder Reactions
The Diels-Alder reactions of ethyl α-bromoacrylate with open-chain dienes have been explored, as shown in a study by Li, Wang, and Andreas (2010). These reactions produced cyclic adducts of 1-bromocyclohex-3-enecarboxylates, demonstrating the compound's applicability in advanced organic synthesis techniques (Li, Wang, & Andreas, 2010).
Synthesis of Conjugated Alkadienoates
Ethyl cis-3-bromoacrylate is used in the stereoselective synthesis of conjugated 2,4-alkadienoates, as researched by Yanagi, Oh-e, Miyaura, and Suzuki (1989). They demonstrated that various alkadienoates could be synthesized by cross-coupling with 1-alkenylboronates, showing the versatility of ethyl cis-3-bromoacrylate in palladium-catalyzed reactions (Yanagi, Oh-e, Miyaura, & Suzuki, 1989).
Coupling Reactions with Amines
Arfaoui and Amri (2009) described a regioselective coupling of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines, leading to the formation of ethyl 2-[(alkylamino)(cyano)methyl] acrylates. This study underscores the utility of ethyl cis-3-bromoacrylate in facilitating diverse organic reactions (Arfaoui & Amri, 2009).
Polymer Synthesis
Ethyl cis-3-bromoacrylate has been studied in the context of polymer synthesis. For instance, Singha, Ruiter, and Schubert (2005) investigated the polymerization of ethyl-3-(acryloyloxy)methyloxetane, a monomer bearing an oxetane group in the side chain, using ethyl cis-3-bromoacrylate. This research highlights the application of ethyl cis-3-bromoacrylate in creating novel polymeric materials (Singha, Ruiter, & Schubert, 2005).
Safety And Hazards
Ethyl cis-3-bromoacrylate is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
ethyl (Z)-3-bromoprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTJVQIYRQALIK-ARJAWSKDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl cis-3-bromoacrylate | |
CAS RN |
31930-34-4 | |
Record name | (Z) Ethyl 3-bromoacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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